2-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Vue d'ensemble

Description

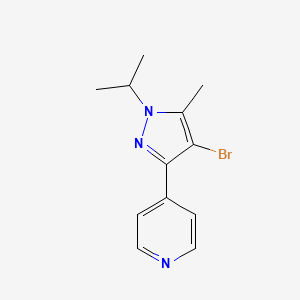

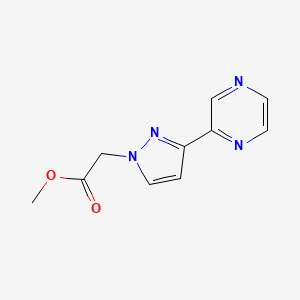

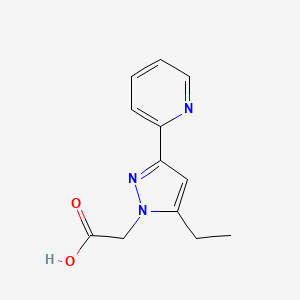

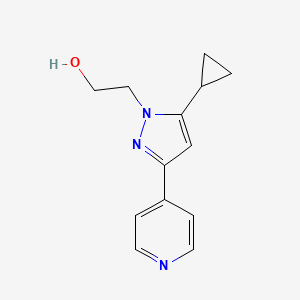

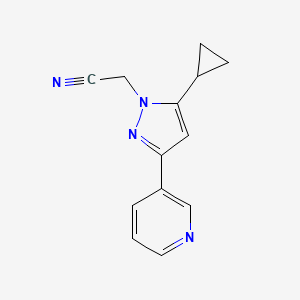

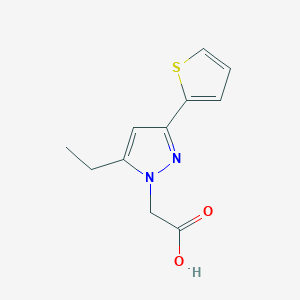

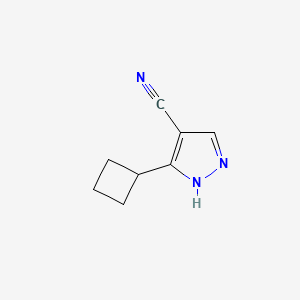

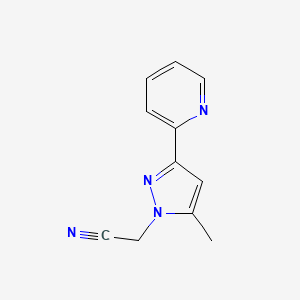

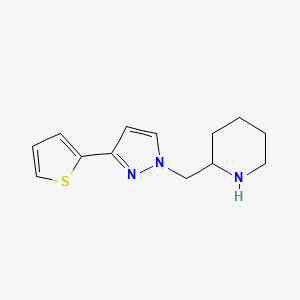

The compound “2-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring, a pyrazole ring, and a thiophene ring . Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Thiophene-based molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are pivotal in drug design, with applications spanning over twenty classes of pharmaceuticals. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown promise in the discovery and biological evaluation of potential drugs .

Development of Anticancer Agents

The thiophene moiety within the compound structure is significant in medicinal chemistry, particularly in the synthesis of anticancer agents. Thiophene derivatives have been utilized in creating compounds with anti-mitotic and kinase inhibiting properties, which are essential in cancer treatment .

Anti-Atherosclerotic Applications

Thiophene derivatives, such as those found in the compound, are used in synthesizing anti-atherosclerotic agents. These agents play a crucial role in preventing and treating atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Pharmaceutical Research for Neurological Disorders

The piperidine structure is commonly found in drugs targeting neurological disorders. The compound can be explored for the development of new therapeutic agents for conditions like Alzheimer’s disease, Parkinson’s disease, and schizophrenia, where piperidine-based drugs have shown efficacy .

Anti-Inflammatory and Antioxidant Properties

Compounds containing thiophene have been reported to exhibit anti-inflammatory and antioxidant activities. The compound could be investigated for its potential use in treating inflammatory diseases and in the prevention of oxidative stress-related conditions .

Antimicrobial and Antifungal Applications

The integration of thiophene and piperidine structures can lead to compounds with potent antimicrobial and antifungal properties. This compound could be a candidate for developing new drugs to combat resistant strains of bacteria and fungi .

Material Science and Metal Complexing Agents

Thiophene derivatives are also important in material science, particularly in the development of metal complexing agents. The compound could be utilized in creating new materials with specific electronic or photonic properties .

Designing Dual Inhibitors for Targeted Therapies

The compound has the potential to be used in designing dual inhibitors, such as those targeting ALK and ROS1 kinases, which are important in personalized medicine for cancer treatment. Dual inhibitors offer a more targeted approach and can overcome resistance to single-target drugs .

Mécanisme D'action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-7-14-11(4-1)10-16-8-6-12(15-16)13-5-3-9-17-13/h3,5-6,8-9,11,14H,1-2,4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGFCWGWINJDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.